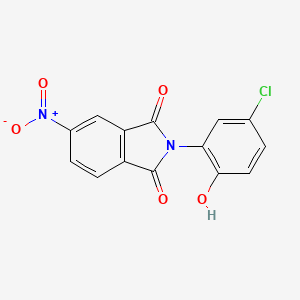
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide, commonly known as CFNB, is a synthetic compound that belongs to the family of benzamides. CFNB is a highly potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair mechanisms. CFNB has gained significant attention in recent years due to its potential applications in cancer therapy and other diseases related to DNA damage.
作用機序
CFNB exerts its pharmacological effects by inhibiting 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes leads to the accumulation of DNA damage, which triggers cell death pathways in cancer cells. CFNB has been shown to be highly selective for 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes and does not affect other DNA repair mechanisms.
Biochemical and Physiological Effects:
CFNB has been shown to induce apoptosis (programmed cell death) in cancer cells by triggering DNA damage response pathways. CFNB has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy, by sensitizing cancer cells to DNA damage. CFNB has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
実験室実験の利点と制限
CFNB has several advantages for laboratory experiments, including its high potency and selectivity for 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes, which allows for precise targeting of DNA repair mechanisms. CFNB is also well-tolerated in animal models and has a favorable pharmacokinetic profile for in vivo studies. However, CFNB has some limitations, including its high cost of synthesis and potential off-target effects on other cellular pathways.
将来の方向性
CFNB has significant potential for clinical applications in cancer therapy and other diseases related to DNA damage. Future research directions for CFNB could include the development of more potent and selective 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide inhibitors, the optimization of dosing regimens for clinical use, and the identification of biomarkers for patient selection and response prediction. CFNB could also be studied for its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases, where DNA damage plays a role in pathogenesis.
合成法
CFNB can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-nitroaniline with thionyl chloride to form 4-fluoro-3-nitrophenyl isocyanate. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to yield CFNB.
科学的研究の応用
CFNB has been extensively studied for its potential therapeutic applications in cancer treatment. 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide enzymes play a crucial role in DNA repair mechanisms, and their inhibition by CFNB can lead to the accumulation of DNA damage and subsequent cell death in cancer cells. CFNB has shown promising results in preclinical studies as a monotherapy and in combination with other anticancer agents. CFNB has also been studied for its potential applications in other diseases related to DNA damage, such as neurodegenerative disorders and cardiovascular diseases.
特性
IUPAC Name |
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-9-3-1-2-8(6-9)13(18)16-10-4-5-11(15)12(7-10)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXEABYULATDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)

![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)
![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)


![1-[(3-bromo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5782176.png)

![methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5782187.png)
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5782189.png)


